molecular formula C26H18N4O3S B4289084 2-{[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide

2-{[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B4289084
M. Wt: 466.5 g/mol
InChI Key: NDHVREGNOVIDPU-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that features a pyridine ring substituted with cyano, nitrophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the regioselective cyclocondensation of substituted cyclohexanones with cyanothioacetamide, followed by further reactions with various reagents to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Various substitution reactions can occur at the phenyl and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group would yield an amine derivative, while oxidation of the nitrophenyl group could produce a nitro derivative.

Scientific Research Applications

2-{[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer and antioxidant properties.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.

    Biochemistry: Its interactions with various enzymes and proteins are of interest for developing new biochemical assays.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The cyano and nitrophenyl groups are likely involved in binding to active sites of enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as targeted drug design and advanced material synthesis.

Properties

IUPAC Name

2-[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O3S/c27-16-23-22(18-8-3-1-4-9-18)15-24(19-10-7-13-21(14-19)30(32)33)29-26(23)34-17-25(31)28-20-11-5-2-6-12-20/h1-15H,17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHVREGNOVIDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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